molecular formula C18H18ClN3O2 B2635903 N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride CAS No. 2418597-12-1

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride

Cat. No.: B2635903
CAS No.: 2418597-12-1
M. Wt: 343.81
InChI Key: JNMMFIYZZFQXHW-VNYZMKMESA-N
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Description

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both an indene and isoindole moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the indene moiety, followed by the introduction of the amino group through a series of reactions including reduction and amination. The isoindole component is then synthesized and coupled with the indene derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide
  • **N-[(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide

Uniqueness

N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride stands out due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both indene and isoindole moieties also contributes to its unique properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2.ClH/c19-16-12-6-2-1-4-10(12)8-14(16)21-17(22)13-7-3-5-11-9-20-18(23)15(11)13;/h1-7,14,16H,8-9,19H2,(H,20,23)(H,21,22);1H/t14-,16-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMMFIYZZFQXHW-VNYZMKMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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